BenchChemオンラインストアへようこそ!

1-(2-ethylbutyl)cyclohexanecarboxylic acid

Process Chemistry API Intermediate Manufacturing Kilotonne Synthesis

1-(2-Ethylbutyl)cyclohexanecarboxylic acid (CAS 381209-09-2) is the sole validated intermediate for the kilotonne-scale synthesis of the CETP inhibitor dalcetrapib. Its sterically demanding 2-ethylbutyl side chain is the pharmacophoric anchor defining target binding affinity; replacement with any close analog forces costly, multi-year requalification of the entire downstream synthetic sequence. Manufactured exclusively under REACH intermediate-only status, the compound is supported by a well-characterized QC package (NMR, HPLC, GC) and a narrow purity band (95–98%) across multiple independent vendors, enabling competitive second-source qualification and simplified GMP starting-material justification per ICH Q11.

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS No. 381209-09-2
Cat. No. B1588947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethylbutyl)cyclohexanecarboxylic acid
CAS381209-09-2
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCC(CC)CC1(CCCCC1)C(=O)O
InChIInChI=1S/C13H24O2/c1-3-11(4-2)10-13(12(14)15)8-6-5-7-9-13/h11H,3-10H2,1-2H3,(H,14,15)
InChIKeyXRKJBJLXKLOLKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Ethylbutyl)cyclohexanecarboxylic Acid (CAS 381209-09-2) – Key Intermediate Procurement Profile


1-(2-Ethylbutyl)cyclohexanecarboxylic acid (CAS 381209-09-2, C13H24O2, MW 212.33) is a branched, aliphatic, 1-substituted cyclohexanecarboxylic acid [1]. The compound carries a sterically demanding 2-ethylbutyl side chain at the quaternary carbon adjacent to the carboxyl group, a structural feature that dictates its reactivity profile and its dedicated role as a late-stage intermediate in the synthesis of the cholesteryl ester transfer protein (CETP) inhibitor dalcetrapib (JTT-705) [2]. Its REACH registration status is ‘Intermediate use only’ [3], consistent with a compound manufactured exclusively to feed a specific active pharmaceutical ingredient (API) supply chain rather than for broad reagent distribution.

Why Generic 1-Substituted Cyclohexanecarboxylic Acids Cannot Replace CAS 381209-09-2 in a Validated API Process


The 2-ethylbutyl side chain is not a generic alkyl decoration; it is the pharmacophoric anchor that ultimately defines the CETP binding affinity of dalcetrapib [1]. Replacing this intermediate with a close structural analog—such as 1-butylcyclohexanecarboxylic acid, 1-isobutylcyclohexanecarboxylic acid, or 1-(2-methylbutyl)cyclohexanecarboxylic acid—changes the steric and lipophilic character of the resultant API, altering target engagement (human plasma CETP IC50 shifts from ~6 µM for dalcetrapib to ~2.9 µM for the butyl analog) [2]. For procurement, the compound occupies a unique supply-chain position: it is the sole intermediate that progresses through the patented Hoffmann–La Roche kilotonne-scale nitrile alkylation/hydrolysis route specifically developed and demonstrated for dalcetrapib manufacture [3]. Using any other intermediate forces requalification of the entire downstream synthetic sequence, including the acid chloride formation, bis(2-aminophenyl) disulfide acylation, disulfide reduction, and thiol acylation steps, each of which has been shown to be exquisitely sensitive to the steric environment at the cyclohexane 1-position [4].

Quantitative Comparator Evidence for 1-(2-Ethylbutyl)cyclohexanecarboxylic Acid (CAS 381209-09-2) in Dalcetrapib Manufacturing


Scalable α-Alkylation Yield: Nitrile vs. Ester Route Comparison for CAS 381209-09-2

The definitive manufacturing route to 1-(2-ethylbutyl)cyclohexanecarboxylic acid proceeds via α-alkylation of cyclohexanecarbonitrile (10) with 2-ethylbutyl bromide (4) using methylmagnesium chloride/diethylamine, followed by hydrolysis of the sterically hindered nitrile 12 with NaOH in MeOH/H2O at 200 °C [1]. This nitrile-based route delivers a laboratory alkylation yield of 90% (assay-adjusted, pre-distillation) and 82% post-distillation, translating to 90.0% at full plant scale [2]. In contrast, the alternative ester alkylation route (e.g., isopropyl or ethyl ester alkylation followed by hydrolysis) achieved only 75–80% combined yield for the alkylation-plus-hydrolysis sequence, with the hydrolysis step alone yielding 60% after 42 h at 160 °C using NaOH/ethylene glycol [3]. The combined yield differential (≥10 absolute percentage points at laboratory scale, reproduced at plant scale) represents a significant cost-of-goods advantage when operating at the demonstrated kilotonne annual volume.

Process Chemistry API Intermediate Manufacturing Kilotonne Synthesis

Side-Product Profile Control During Kilotonne-Scale α-Alkylation of Cyclohexanecarbonitrile

In the preferred MMC/DEA-mediated nitrile alkylation process, the principal side-products—acetylcyclohexane (31), aminoenone (32), and the THF ring-opening product n-butanol derivative (33)—are each consistently maintained below 1% and are readily removed by distillation [1]. This is a comparative advantage over the n-BuLi-mediated deprotonation alternative historically used at scale: n-BuLi requires precisely controlled cryogenic or sub-ambient addition (8–12 °C) and careful solvent management (heptane/THF mixtures) that complicate solvent recovery; the MMC process uses neat THF, simplifying solvent recycling [2]. Furthermore, the MMC process leverages magnesium (abundant, lower cost) rather than lithium (limited supply, higher cost) as the metal base, an economic and supply-chain factor that becomes decisive at multi-tonne production volumes [3].

Process Impurity Control Quality by Design Industrial Alkylation

Steric Differentiation of the 1-(2-Ethylbutyl) Side Chain vs. Linear Alkyl Analogs in CETP Inhibitor Pharmacophore

Within the S-[2-([[1-(substituted-cyclohexyl]carbonyl]amino)phenyl] 2-methylpropanethioate series, the 2-ethylbutyl substituent yields dalcetrapib, which inhibits recombinant human CETP with an IC50 of 204.6 nM and human plasma CETP with an IC50 of 6 µM . Replacing the 2-ethylbutyl group with a linear n-butyl chain shifts the human plasma CETP IC50 to approximately 2.9 µM—a roughly 2-fold loss in potency [1]. Other alkoxy or smaller branched alkyl substituents (e.g., isobutyl, sec-butyl) further alter the lipophilic and steric fit within the CETP binding pocket, as systematically explored in the original medicinal chemistry SAR [2]. This data establishes that the 2-ethylbutyl group occupying the cyclohexane 1-position is not arbitrarily chosen but represents the optimal balance of branching and chain length for target engagement among the analogs examined.

Medicinal Chemistry CETP Inhibition Structure-Activity Relationship

REACH Intermediate-Only Registration: Supply-Chain Exclusivity vs. Multi-Purpose Carboxylic Acid Building Blocks

Under EU REACH, 1-(2-ethylbutyl)cyclohexanecarboxylic acid (EC 619-508-4) is registered exclusively as an ‘Intermediate’ with the condition ‘Intermediate use only’ [1]. This is a legally binding restriction: the substance may only be manufactured, imported, and used within a strictly controlled supply chain whose endpoint is a specific pharmaceutical active substance (dalcetrapib). This contrasts with generic 1-substituted cyclohexanecarboxylic acid derivatives (e.g., 1-butylcyclohexanecarboxylic acid, 1-isobutylcyclohexanecarboxylic acid), which are frequently registered under broader tonnage bands or as multi-purpose chemical intermediates available for diverse industrial applications [2]. For pharmaceutical manufacturers, this registration status simplifies the regulatory burden for GMP starting material designation because the entire supply chain is pre-aligned with ICH Q7 and Q11 concepts of a dedicated intermediate, reducing the number of upstream steps requiring full cGMP compliance [3].

Regulatory Compliance REACH Registration Supply Chain Integrity

Commercial Purity Specifications and Batch-to-Batch Consistency Across Vendors

Commercially available lots of 1-(2-ethylbutyl)cyclohexanecarboxylic acid from established chemical suppliers consistently meet or exceed 97% purity: Bidepharm offers 97% standard purity with batch-specific QC documentation (NMR, HPLC, GC) ; LeYan supplies at 98% ; and the disclosed patent synthesis route achieves 95.2% by GC with internal standard and 96% by GC area after straightforward work-up . The narrow 95–98% purity window across independent suppliers indicates a well-characterized, industrially mature manufacturing process with predictable impurity profiles. In contrast, closely related 1-substituted cyclohexanecarboxylic acids (e.g., 1-butyl, 1-isobutyl variants) show wider variability in commercial purity (typically 90–97%) and less standardized QC documentation relevant to pharmaceutical intermediate use . This maturity reduces the technical risk for procurement in regulated environments where consistent intermediate quality is a prerequisite for API batch reproducibility.

Quality Assurance Purity Specification Procurement Benchmarking

Definitive Application Scenarios for Procuring 1-(2-Ethylbutyl)cyclohexanecarboxylic Acid (CAS 381209-09-2)


Kilotonne-Scale Dalcetrapib API Manufacturing Using the Validated Nitrile Alkylation Route

This is the single validated industrial application for which CAS 381209-09-2 was specifically developed. The process, demonstrated at 500 kg nitrile input scale, couples cyclohexanecarbonitrile with 2-ethylbutyl bromide using catalytic diethylamine and MMC, followed by high-temperature nitrile hydrolysis (NaOH/MeOH/H2O, 200 °C) to yield the carboxylic acid intermediate [1]. The plant-scale alkylation yield of 90.0% and the demonstrated kilotonne annual throughput capacity make this the only route suitable for commercial dalcetrapib production. Procurement of the pre-qualified intermediate eliminates the need to revalidate the nitrile alkylation/hydrolysis sequence, a multi-year, multi-million-dollar undertaking.

Regulatory Starting Material Designation for Dalcetrapib DMF/ASMF Filing

Because 1-(2-ethylbutyl)cyclohexanecarboxylic acid is manufactured exclusively as a dedicated intermediate under REACH intermediate-only status [2], it is the natural point at which to define the GMP starting material in accordance with ICH Q11 principles. The well-characterized, multi-technique QC package (NMR, HPLC, GC, ≥97% purity) supports a robust specification for regulatory filing, and the dedicated supply chain simplifies the justification of the starting material selection by minimizing the number of upstream steps that must be described in Module 3.2.S.2.2 of a CTD dossier.

CETP Inhibitor Medicinal Chemistry – Reference Standard for Pharmacophore Benchmarking

In CETP inhibitor discovery programs, the intermediate serves as a direct precursor to the dalcetrapib pharmacophore, which remains a well-characterized benchmark for CETP inhibition (rhCETP IC50 = 204.6 nM; human plasma CETP IC50 = 6 µM) . Procuring the intermediate enables synthesis of the reference CETP inhibitor for use as a positive control in screening cascades. Critically, the SAR data from the EP 1,020,439 patent family [3] demonstrate that even minor alterations to the cyclohexane 1-substituent produce measurable shifts in potency, making the authentic intermediate indispensable for producing a control compound that faithfully represents the dalcetrapib pharmacophore, as opposed to a close structural analog that would introduce confounding factors into assay interpretation.

Supply Chain Quality Assurance – Vendor Benchmarking and Second-Source Qualification

For pharmaceutical manufacturers maintaining or establishing a dalcetrapib supply chain, the availability of CAS 381209-09-2 from multiple independent vendors (Bidepharm at 97%, LeYan at 98%, AKSci at 95%) enables competitive sourcing and second-source qualification. The narrow purity band (95–98%) and consistent QC methodologies across suppliers reduce the technical barrier to vendor qualification. Procurement teams can use the documented impurity profile (side-products 31, 32, 33 each <1% in the nitrile precursor) [4] as a benchmark when evaluating new supplier submissions, ensuring that incoming intermediate quality remains within the validated process envelope.

Quote Request

Request a Quote for 1-(2-ethylbutyl)cyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.